
Phenyl (5-methylpyrazin-2-yl)carbamate
Overview
Description
Phenyl (5-methylpyrazin-2-yl)carbamate is an organic compound with the molecular formula C12H11N3O2 It is a derivative of carbamic acid and features a phenyl group attached to a 5-methylpyrazin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (5-methylpyrazin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazin-2-ylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Another method involves the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols to produce the desired carbamate . This one-pot procedure offers an efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of phenyl 5-methylpyrazin-2-ylcarbamate may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Phenyl (5-methylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The phenyl and pyrazinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Pain Management
Phenyl (5-methylpyrazin-2-yl)carbamate has been investigated for its role in treating conditions associated with fatty acid amide hydrolase (FAAH) activity. FAAH is an enzyme involved in the hydrolysis of bioactive lipids, including anandamide, which has analgesic properties. Compounds that inhibit FAAH can potentially alleviate various pain conditions such as:
- Acute pain
- Chronic pain
- Neuropathic pain
- Inflammatory pain
Research indicates that this compound may be effective in managing these conditions by modulating the levels of endocannabinoids like anandamide, thus enhancing their analgesic effects .
1.2 Neurological Disorders
The compound has also shown promise in treating neurological disorders due to its ability to influence central nervous system pathways. It may help manage conditions such as anxiety, depression, and movement disorders by interacting with neurotransmitter systems .
Synthesis of Novel Compounds
This compound serves as a versatile building block for synthesizing new derivatives with enhanced biological activities. The synthesis process typically involves reactions with various amines and carboxylic acids to produce derivatives that exhibit improved efficacy against specific pathogens or biological targets.
Table 1: Synthesis Summary of Derivatives
3.1 Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound derivatives. For instance, modifications to the carbamate structure have led to increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 0.48 | E. coli |
Modified Derivative A | 0.19 | S. aureus |
Modified Derivative B | 0.03 | Candida albicans |
3.2 Cancer Research
In cancer research, this compound has been evaluated for its potential to inhibit tumor growth through various mechanisms including the modulation of signaling pathways involved in cell proliferation and apoptosis .
Mechanism of Action
The mechanism of action of phenyl 5-methylpyrazin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-methylpyrazin-2-ylcarbamate: This compound has a benzyl group instead of a phenyl group and exhibits similar chemical properties.
Other Carbamates: Various carbamate derivatives with different substituents on the phenyl or pyrazinyl groups can be compared based on their chemical and biological activities.
Uniqueness
Phenyl (5-methylpyrazin-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a 5-methylpyrazin-2-yl moiety makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
625114-66-1 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
phenyl N-(5-methylpyrazin-2-yl)carbamate |
InChI |
InChI=1S/C12H11N3O2/c1-9-7-14-11(8-13-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
VJGYRHPDNIRFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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